

# Spectroscopic Profile of 4-Chloro-3,5-dinitrobenzonitrile: A Technical Guide

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## Compound of Interest

Compound Name: 4-Chloro-3,5-dinitrobenzonitrile

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This technical guide provides a detailed overview of the spectroscopic data for **4-Chloro-3,5-dinitrobenzonitrile**, a compound of interest in various chemical and pharmaceutical research fields. This document compiles available data for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, alongside general experimental protocols for these analytical techniques.

## Spectroscopic Data Summary

The following tables summarize the available spectroscopic data for **4-Chloro-3,5-dinitrobenzonitrile**. It is important to note that while spectral data for this compound is referenced in several databases, specific quantitative peak information is not readily available in the public domain. The information presented here is based on typical spectral regions for the functional groups present in the molecule and data from closely related compounds.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR: Due to the symmetrical nature of the molecule, a single signal is expected for the two aromatic protons.

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~ 8.5 - 9.0	Singlet	2H	Ar-H

$^{13}\text{C}$  NMR: The  $^{13}\text{C}$  NMR spectrum is expected to show distinct signals for the different carbon atoms in the molecule.[\[1\]](#)

Chemical Shift ( $\delta$ ) ppm	Assignment
~ 115	-CN (Nitrile Carbon)
~ 125	C-H (Aromatic)
~ 140	C-Cl (Aromatic)
~ 150	C-NO <sub>2</sub> (Aromatic)

## Infrared (IR) Spectroscopy

The IR spectrum of **4-Chloro-3,5-dinitrobenzonitrile** will be characterized by the vibrational frequencies of its key functional groups.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~ 2230	Medium	C≡N stretch (Nitrile)
~ 1550 - 1530	Strong	Asymmetric NO <sub>2</sub> stretch
~ 1350 - 1330	Strong	Symmetric NO <sub>2</sub> stretch
~ 850	Strong	C-Cl stretch
~ 3100 - 3000	Weak	Ar-H stretch
~ 1600, 1475	Medium-Weak	C=C aromatic ring stretch

## Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopic data for **4-Chloro-3,5-dinitrobenzonitrile** is not readily available. However, based on the presence of the nitro-substituted benzene ring, absorption maxima ( $\lambda_{\text{max}}$ ) would be expected in the UV region, likely between 200 and 400 nm.

## Experimental Protocols

Detailed experimental procedures for the spectroscopic analysis of **4-Chloro-3,5-dinitrobenzonitrile** are not explicitly published. However, the following general protocols for NMR, IR, and UV-Vis spectroscopy of solid organic compounds are applicable.

### NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **4-Chloro-3,5-dinitrobenzonitrile** in a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ) in an NMR tube.
- Instrument: Bruker AM-270 or equivalent NMR spectrometer.[\[1\]](#)
- $^1\text{H}$  NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence.
- $^{13}\text{C}$  NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence.
- Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectrum. Chemical shifts should be referenced to the residual solvent peak.

### IR Spectroscopy

Multiple techniques can be employed for the IR analysis of solid samples.[\[1\]](#)

- Sample Preparation: Grind a small amount of **4-Chloro-3,5-dinitrobenzonitrile** with dry potassium bromide (KBr) in a mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
- Instrument: Bruker IFS 85 or equivalent FTIR spectrometer.[\[1\]](#)
- Data Acquisition: Record the spectrum over the mid-IR range (typically  $4000\text{-}400\text{ cm}^{-1}$ ).

- Background Correction: A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.
- Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
- Instrument: Bruker Tensor 27 FT-IR or equivalent spectrometer.[\[1\]](#)
- Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal and record the spectrum.

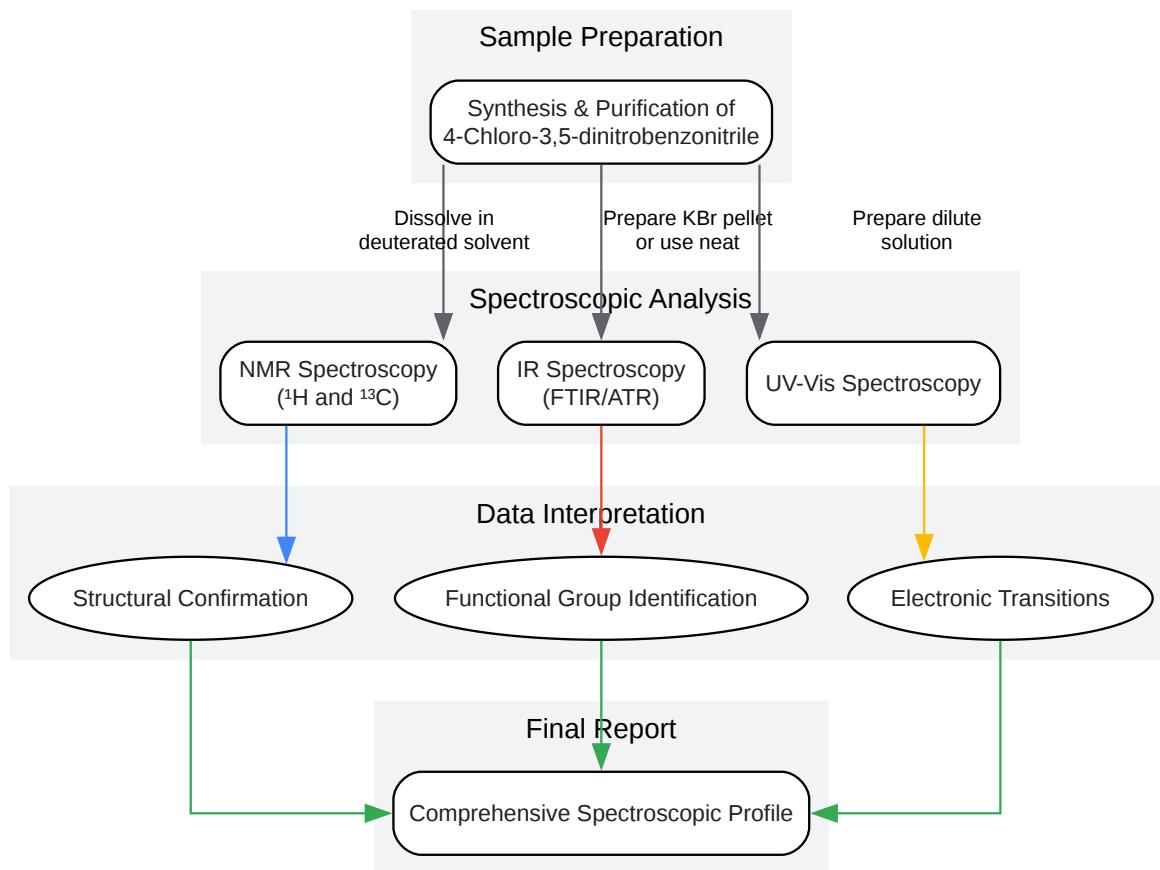
## UV-Vis Spectroscopy

- Sample Preparation: Prepare a dilute solution of **4-Chloro-3,5-dinitrobenzonitrile** in a suitable UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to yield an absorbance reading within the linear range of the instrument (typically 0.1 - 1 AU).
- Instrument: A standard double-beam UV-Vis spectrophotometer.
- Data Acquisition: Record the absorption spectrum over a wavelength range of approximately 200-800 nm.
- Blank Correction: Use the pure solvent as a blank to zero the absorbance of the spectrophotometer.

## Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of **4-Chloro-3,5-dinitrobenzonitrile**.

## Spectroscopic Analysis Workflow for 4-Chloro-3,5-dinitrobenzonitrile

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Caption: Workflow for the spectroscopic characterization of **4-Chloro-3,5-dinitrobenzonitrile**.

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## References

- 1. 4-Chloro-3,5-dinitrobenzonitrile | C7H2ClN3O4 | CID 16008 - PubChem  
[pubchem.ncbi.nlm.nih.gov]
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